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Introduction

Polysorbate 20, a non-ionic surfactant, is a widely utilized reagent in various immunoassay
applications, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and
Immunohistochemistry (IHC). Its primary function is to act as a blocking agent, minimizing non-
specific binding of antibodies and other proteins to solid surfaces, thereby enhancing the
signal-to-noise ratio and improving assay sensitivity and specificity. This document provides
detailed application notes, protocols, and comparative data on the use of Polysorbate 20 as a
blocking agent.

Mechanism of Action

Polysorbate 20, commercially known as Tween® 20, is an amphipathic molecule with a
hydrophilic head (polyoxyethylene chains) and a hydrophobic tail (lauric acid). In
immunoassays, the solid phase (e.g., polystyrene microplate wells or nitrocellulose
membranes) possesses hydrophobic regions that can non-specifically adsorb proteins.
Polysorbate 20 molecules orient themselves to cover these hydrophobic sites. The hydrophobic
tails interact with the surface, while the hydrophilic heads create a hydrated layer that repels
the non-specific binding of subsequent protein reagents, such as antibodies. This blocking
action is temporary and can be reversed by washing with aqueous buffers, making it crucial to
include Polysorbate 20 in wash buffers to maintain the blocking effect.[1]
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Key Advantages of Polysorbate 20

o Cost-Effective: It is an inexpensive reagent compared to protein-based blockers.[2]

o Reduces Background: Effectively minimizes non-specific binding, leading to a lower
background signal.[3]

e Improves Signal-to-Noise Ratio: By reducing background, it enhances the clarity of the
specific signal.[4]

o Versatile: Can be used in various immunoassay platforms.

Limitations

o Temporary Blocker: Its blocking effect can be removed by washing, necessitating its
presence in subsequent buffers.[1]

¢ Not Always Sufficient as a Sole Blocker: For surfaces with high binding capacity or in highly
sensitive assays, it is often used in conjunction with a protein blocker like Bovine Serum
Albumin (BSA) or non-fat dry milk.[1]

» Potential for Protein Displacement: In some cases, it may displace weakly bound antigens or
capture antibodies from the solid phase.

« Interference with Certain Systems: Can interfere with biotin-streptavidin-based detection
systems if not used cautiously.[4]

Data Presentation: Comparative Performance of
Blocking Agents

While Polysorbate 20 is effective, its performance can vary depending on the assay system.
The following tables summarize quantitative data comparing Polysorbate 20 with other
common blocking agents.
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Blocking . Background Signal-to-
Concentration . ] . Reference
Agent Signal (OD) Noise Ratio
Fictionalized
Polysorbate 20 0.05% (v/v) 0.150 10.5
Data
Fictionalized
BSA 1% (wiv) 0.120 15.2
Data
] Fictionalized
Non-Fat Dry Milk 5% (w/v) 0.105 18.1
Data
) Fictionalized
Casein 1% (wiv) 0.110 17.5
Data

Table 1: Comparison of Blocking Agents in a Direct ELISA. This table illustrates a
representative comparison of blocking agents in a standard direct ELISA. Lower background
optical density (OD) and a higher signal-to-noise ratio indicate better performance. Data is
fictionalized for illustrative purposes.

. Relative .
Blocking . Specific Signal
Concentration Background . Reference
Agent . Intensity
Intensity
Polysorbate 20 Fictionalized
_ 0.1% (v/v) 25% 85%
(in TBST) Data
_ Fictionalized
BSA (in TBS) 3% (w/v) 15% 90%
Data
Non-Fat Dry Milk Fictionalized
_ 5% (w/v) 10% 95%
(in TBS) Data

Table 2: Performance of Blocking Agents in Western Blotting. This table shows a typical
comparison of blocking agents in a Western blot analysis. Lower relative background intensity
and higher specific signal intensity are desirable. Data is fictionalized for illustrative purposes.

Experimental Protocols
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l. Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the use of Polysorbate 20 as a component of the blocking and wash
buffers in a standard indirect ELISA.

Materials:
o Phosphate-Buffered Saline (PBS), pH 7.4
o Polysorbate 20 (Tween® 20)
e Bovine Serum Albumin (BSA) or Non-Fat Dry Milk
e High-binding 96-well microplate
e Antigen for coating
e Primary antibody
e Enzyme-conjugated secondary antibody
» Substrate solution
Protocol:
e Antigen Coating:
o Dilute the antigen to the desired concentration (e.g., 1-10 ug/mL) in PBS.
o Add 100 pL of the diluted antigen to each well of the 96-well plate.
o Incubate overnight at 4°C.
e Washing:
o Prepare Wash Buffer: PBS containing 0.05% (v/v) Polysorbate 20 (PBST).

o Aspirate the coating solution from the wells.
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o Wash the plate three times with 200 pL of Wash Buffer per well.

Blocking:

o Prepare Blocking Buffer: PBS containing 1% (w/v) BSA and 0.05% (v/v) Polysorbate 20.

o Add 200 pL of Blocking Buffer to each well.

o Incubate for 1-2 hours at room temperature (RT).

Primary Antibody Incubation:

o Dilute the primary antibody in Blocking Buffer to its optimal concentration.

o Aspirate the Blocking Buffer and add 100 pL of the diluted primary antibody to each well.

o Incubate for 1-2 hours at RT or overnight at 4°C.

Washing:

o Wash the plate three times with Wash Buffer as described in step 2.

Secondary Antibody Incubation:

o Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.

o Add 100 pL of the diluted secondary antibody to each well.

o Incubate for 1 hour at RT.

Washing:

o Wash the plate five times with Wash Buffer.

Detection:

o Add 100 pL of the appropriate substrate solution to each well.

o Incubate for 15-30 minutes at RT, protected from light.
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e Read Plate:

o Stop the reaction if necessary and read the absorbance at the appropriate wavelength

using a microplate reader.

Antigen Coating Blocking Detection

5 |

Click to download full resolution via product page

Caption: ELISA Workflow with Polysorbate 20.

Il. Western Blotting

This protocol details the use of Polysorbate 20 in the wash buffer (TBST) for a standard

Western blot procedure.

Materials:

Tris-Buffered Saline (TBS), pH 7.6

Polysorbate 20 (Tween® 20)

Non-Fat Dry Milk or BSA

Nitrocellulose or PVDF membrane with transferred proteins
Primary antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:
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Blocking:

o Prepare Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) BSAin TBS.

o Immerse the membrane in Blocking Buffer and incubate for 1 hour at RT with gentle
agitation.

Primary Antibody Incubation:

[¢]

Prepare Wash Buffer (TBST): TBS with 0.1% (v/v) Polysorbate 20.

[e]

Briefly rinse the membrane with TBST.

o

Dilute the primary antibody in Blocking Buffer.

[¢]

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle
agitation.

Washing:

o Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

o Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

o Incubate the membrane in the secondary antibody solution for 1 hour at RT with gentle
agitation.

Washing:

o Wash the membrane three times for 10 minutes each with TBST.

Detection:

o Prepare the chemiluminescent substrate according to the manufacturer's instructions.

o Incubate the membrane in the substrate solution.
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o Image the blot using a chemiluminescence detection system.

Blocking Antibody Incubation & Detection

Block Membrane ncubate Primary Antibody Wash (TBST) Secondary Antibody Wash (TBST) Detection

Click to download full resolution via product page

Caption: Western Blot Workflow using TBST.

lll. Immunohistochemistry (IHC)

In IHC, Polysorbate 20 is typically included in the wash buffer to reduce background staining.
Materials:

« PBS, pH 7.4

o Polysorbate 20 (Tween® 20)

* Normal serum (from the same species as the secondary antibody)
» Paraffin-embedded tissue sections on slides

e Primary antibody

» Biotinylated secondary antibody

¢ Streptavidin-HRP

o DAB substrate

Protocol:

¢ Deparaffinization and Rehydration:
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o Deparaffinize the tissue sections in xylene and rehydrate through a graded series of
ethanol to water.

Antigen Retrieval:
o Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.
Blocking Endogenous Peroxidase:

o Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous
peroxidase activity.

o Rinse with PBS.
Blocking Non-Specific Binding:

o Prepare Blocking Buffer: PBS containing 5% normal serum and 0.3% Triton X-100 (for
permeabilization).

o Incubate sections with Blocking Buffer for 1 hour at RT.

Primary Antibody Incubation:

o Dilute the primary antibody in an antibody diluent solution (e.g., PBS with 1% BSA).
o Incubate the sections with the primary antibody overnight at 4°C.

Washing:

o Prepare Wash Buffer: PBS with 0.05% (v/v) Polysorbate 20.

o Wash the slides three times for 5 minutes each with Wash Buffer.

Secondary Antibody Incubation:

o Incubate with biotinylated secondary antibody for 30-60 minutes at RT.

Washing:
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o Wash the slides three times for 5 minutes each with Wash Buffer.

o Detection:

o Incubate with Streptavidin-HRP for 30 minutes at RT.

o Wash with Wash Buffer.

o Apply DAB substrate and monitor for color development.

o Counterstaining, Dehydration, and Mounting:

o Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount
with a coverslip.
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Caption: IHC Detection Principle.

Conclusion
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Polysorbate 20 is an invaluable tool in the immunoassay toolkit. While it may not always be the
most potent standalone blocking agent, its inclusion in wash buffers and in combination with
protein-based blockers significantly enhances assay performance by reducing non-specific
binding and improving the signal-to-noise ratio. Proper optimization of its concentration is
crucial to achieve the best results in any given immunoassay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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